molecular formula C12H15FO B7847432 Cyclopentyl(3-fluorophenyl)methanol

Cyclopentyl(3-fluorophenyl)methanol

Cat. No.: B7847432
M. Wt: 194.24 g/mol
InChI Key: YJXHONVUEUPTHT-UHFFFAOYSA-N
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Description

Cyclopentyl(3-fluorophenyl)methanol is an organic compound characterized by a cyclopentyl group attached to a 3-fluorophenyl ring and a hydroxyl group

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common synthetic route involves the reaction of cyclopentyl magnesium bromide with 3-fluorobenzaldehyde, followed by reduction to yield this compound.

  • Reduction of Ketones: Another method includes the reduction of cyclopentyl(3-fluorophenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.

Types of Reactions:

  • Oxidation: this compound can be oxidized to cyclopentyl(3-fluorophenyl)ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced to cyclopentyl(3-fluorophenyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), Pyridinium chlorochromate (PCC)

  • Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

  • Cyclopentyl(3-fluorophenyl)ketone (from oxidation)

  • Cyclopentyl(3-fluorophenyl)methane (from reduction)

  • Various substituted derivatives (from nucleophilic substitution)

Scientific Research Applications

Cyclopentyl(3-fluorophenyl)methanol has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Cyclopentyl(3-fluorophenyl)methanol is structurally similar to other compounds such as cyclopentyl(3-fluorophenyl)ketone and cyclopentyl(3-fluorophenyl)methane. its unique hydroxyl group imparts distinct chemical properties and reactivity compared to these analogs. The presence of the hydroxyl group allows for additional functionalization and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • Cyclopentyl(3-fluorophenyl)ketone

  • Cyclopentyl(3-fluorophenyl)methane

  • Cyclopentyl(3-fluorophenyl)methanone

Properties

IUPAC Name

cyclopentyl-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHONVUEUPTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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